molecular formula C23H27N3O B7495136 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide

Cat. No. B7495136
M. Wt: 361.5 g/mol
InChI Key: CISIHSWHAQLLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company. U-47700 is a highly potent drug that has been used in scientific research to study opioid receptors and their effects on the body.

Mechanism of Action

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide works by binding to the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This results in pain relief, euphoria, and a sense of well-being.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been shown to have similar effects to other opioid drugs, including pain relief, sedation, and respiratory depression. It has also been shown to have a high potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study opioid receptors and their effects on the body. However, its high potential for abuse and addiction make it a risky drug to work with in the lab.

Future Directions

There are several potential future directions for research involving 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide. One area of interest is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of interest is the study of the long-term effects of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide on the brain and the body, as well as the potential for addiction and withdrawal.

Synthesis Methods

The synthesis of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with N-(2-chloroethyl)-N-phenylpropan-2-amine, followed by the addition of ethyl chloroformate and sodium hydroxide. The final product is then purified using chromatography.

Scientific Research Applications

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study the opioid receptors in the brain and their effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the pain relief and euphoria associated with opioids.

properties

IUPAC Name

2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-17(2)25-22-19(16)11-8-12-20(22)23(27)24-15-21(26-13-6-7-14-26)18-9-4-3-5-10-18/h3-5,8-12,21,25H,6-7,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISIHSWHAQLLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)NCC(C3=CC=CC=C3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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